molecular formula C10H22N2 B13642320 n1-Cyclohexylbutane-1,2-diamine

n1-Cyclohexylbutane-1,2-diamine

Cat. No.: B13642320
M. Wt: 170.30 g/mol
InChI Key: OVGHCPHXINCGFD-UHFFFAOYSA-N
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Description

Contextual Overview of Aliphatic Diamines in Organic and Inorganic Chemistry

Aliphatic diamines, organic compounds featuring two amino groups attached to a non-aromatic carbon backbone, are fundamental components in both organic and inorganic chemistry. Their utility stems from the nucleophilic nature of the nitrogen lone pairs and their ability to act as bidentate ligands.

The structural diversity of diamines is vast, encompassing linear, branched, and cyclic structures. nih.gov This variety allows for the fine-tuning of steric and electronic properties, making them invaluable as monomers for polymers like polyamides and polyureas, as corrosion inhibitors, and as building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govchiralen.com In coordination chemistry, diamines are prized for their ability to form stable chelate complexes with metal ions, a property that is crucial for the development of catalysts and metal-based drugs. nih.govresearchgate.net The distance between the two amino groups is a critical factor, with 1,2- and 1,3-diamines often forming stable five- and six-membered chelate rings, respectively.

The 1,2-diamine motif, also known as a vicinal diamine, is a particularly ubiquitous and valuable structural unit. chemicalbook.com It is a key feature in numerous natural products, pharmaceuticals, and, most notably, in the ligands used for transition-metal catalysis. chemicalbook.comnih.govprinceton.edu The development of chiral 1,2-diamines has been a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. Current time information in Vadodara, IN, IN.bohrium.com Ligands derived from chiral 1,2-diamines, such as (1R,2R)-1,2-diaminocyclohexane, are instrumental in a wide array of stereoselective transformations, including epoxidation, hydrogenation, and carbon-carbon bond-forming reactions. princeton.eduCurrent time information in Vadodara, IN, IN.research.com The ability of these ligands to create a well-defined chiral environment around a metal center is fundamental to their success in inducing high levels of enantioselectivity. Current time information in Vadodara, IN, IN.

Unique Structural Features and Potential of n1-Cyclohexylbutane-1,2-diamine

This compound, with the chemical formula C₁₀H₂₂N₂ and CAS number 125533-80-4, is an asymmetrically substituted vicinal diamine. chiralen.combldpharm.com Its structure consists of a four-carbon butane (B89635) chain with amino groups at the first and second positions. One amino group (at position N1) is substituted with a bulky cyclohexyl ring, while the other remains a primary amine. This specific arrangement imparts distinct stereochemical and electronic properties.

The butane-1,2-diamine core of the molecule contains two adjacent stereogenic centers at carbons 1 and 2. This gives rise to the possibility of multiple stereoisomers. For a related compound, 2,3-butanediamine, three stereoisomers exist: a pair of enantiomers (R,R and S,S) and an achiral meso compound (R,S). mdpi.com Similarly, this compound can exist as different diastereomers and enantiomers, depending on the relative and absolute configurations of the two chiral carbons.

The conformation of the butane backbone is also a key factor. Rotation around the C2-C3 bond leads to different spatial arrangements of the substituents, with the anti and gauche conformations being the most stable. rsc.org The presence of the bulky cyclohexyl group will significantly influence the conformational preferences, favoring arrangements that minimize steric strain. The stereoselective synthesis of such asymmetrically substituted diamines is a significant challenge and an active area of research, often involving methods like the ring-opening of aziridines or the reductive amination of α-amino ketones. nih.govrsc.orgrsc.org

The cyclohexyl group attached to one of the nitrogen atoms has a profound impact on the molecule's properties.

Steric Hindrance: The bulky, non-planar cyclohexyl group provides significant steric bulk around the N1 nitrogen. This can influence the molecule's reactivity, potentially directing reactions to the less hindered N2 primary amine. In the context of metal coordination, this steric hindrance can create a specific binding pocket, which is a desirable feature in the design of asymmetric catalysts. smolecule.com

Historical Development and Contemporary Research Trends in Diamine-Based Systems

The study of diamines has a rich history, dating back to the foundational work in coordination chemistry by Alfred Werner. organic-chemistry.org Early research focused on simple diamines like ethylenediamine (B42938) as ligands. chiralen.com The subsequent discovery of the catalytic power of metal-diamine complexes propelled the field forward. A significant leap occurred with the development of chiral diamines and their application in asymmetric catalysis, a field that continues to expand dramatically. Current time information in Vadodara, IN, IN.rsc.org

Contemporary research focuses on several key areas:

Novel Ligand Design: Chemists are continuously designing and synthesizing new diamine ligands with tailored steric and electronic properties to improve the efficiency and selectivity of catalytic reactions. This includes the synthesis of unsymmetrically substituted diamines to create more complex and specific catalytic environments. nih.govmst.edu

Organocatalysis: Chiral diamines and their derivatives, such as thioureas, are increasingly used as metal-free organocatalysts, promoting reactions through mechanisms like hydrogen bonding. research.com

Materials Science: Diamines serve as essential building blocks for functional polymers and porous materials like metal-organic frameworks (MOFs), where they act as linkers or templates. wikipedia.orgnih.gov

Medicinal Chemistry: The 1,2-diamine motif is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds, including anticancer and antiviral agents. nih.govprinceton.edu Research into novel diamine structures continues to be a promising avenue for new therapeutic agents.

While this compound itself has not been the subject of extensive published research, its structure places it at the intersection of these modern research trends. Its potential as a chiral ligand, an organocatalyst precursor, or a synthetic building block remains an open field for exploration.

Evolution of Synthetic Methodologies for Chiral Diamines

The synthesis of chiral diamines, particularly unsymmetrical ones like this compound, has been a long-standing challenge in organic synthesis. acs.org The demand for enantiomerically pure diamines has driven the development of numerous innovative synthetic strategies. These methods have evolved from classical resolutions to highly efficient catalytic asymmetric syntheses.

Early approaches often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least half of the material. Modern methodologies focus on the direct, stereocontrolled synthesis of the desired enantiomer. Key strategies that could be adapted for the synthesis of this compound include:

Hydroamination of Allylic Amines: Rhodium-catalyzed hydroamination of allylic amines with various amine nucleophiles presents a powerful and atom-economical method for creating unsymmetrical vicinal diamines. nih.govnih.govacs.org This approach could theoretically be used to introduce the cyclohexylamino group onto a protected 1-aminobut-3-ene precursor.

Ring-Opening of Aziridines: The nucleophilic ring-opening of activated aziridines is a well-established route to 1,2-diamines. organic-chemistry.org For a compound like this compound, this could involve the reaction of a chiral, N-protected 2-ethylaziridine (B1583769) with cyclohexylamine. The regioselectivity of the ring-opening would be a critical factor to control.

Reductive Amination: A classical yet effective method involves the reductive amination of a keto-amine or a diketone. A possible route to this compound could start from a suitable amino ketone precursor, where the ketone is converted to an amine and the existing amine is alkylated with a cyclohexyl group.

N-Alkylation of Diamines: The selective mono-N-alkylation of a parent diamine is another viable strategy. For instance, (R)- or (S)-butane-1,2-diamine could be selectively alkylated with a cyclohexyl halide or via a reductive amination with cyclohexanone (B45756). Catalytic methods using iridium or copper-based catalysts have shown promise for the selective N-alkylation of amines with alcohols, offering a greener alternative. researchgate.netnih.gov

Below is a table summarizing various modern synthetic approaches to unsymmetrical vicinal diamines.

Synthetic Method Catalyst/Reagent Key Features Potential for this compound
Directed Hydroamination Rhodium complexesHigh atom economy; good chemo- and regioselectivity. nih.govnih.govApplicable to an allylic amine precursor of butane-1,2-diamine.
Aziridine Ring-Opening Lewis acids (e.g., InBr₃)High yields and selectivity with activated aziridines. organic-chemistry.orgFeasible with a chiral 2-ethylaziridine and cyclohexylamine.
Diamination of Alkenes Palladium or Iodine catalystsDirect conversion of alkenes to diamines. organic-chemistry.orgCould be applied to 1-butene, though controlling unsymmetrical addition would be challenging.
Catalytic N-Alkylation Iridium or CuO-NiO catalystsUtilizes alcohols as alkylating agents, producing water as the only byproduct. researchgate.netnih.govSelective alkylation of butane-1,2-diamine with cyclohexanol (B46403) is a potential green route.

Emerging Applications of Diamines in Advanced Chemical Systems

The academic and industrial interest in chiral diamines stems primarily from their utility as ligands in transition metal-catalyzed asymmetric reactions. rsc.orgresearchgate.net The two nitrogen atoms of a diamine can chelate to a metal center, creating a stable chiral environment that can induce high stereoselectivity in a variety of chemical transformations. The unsymmetrical nature of this compound, with its sterically demanding cyclohexyl group and a less hindered ethyl chain, could offer unique steric and electronic properties as a ligand.

Potential applications for this compound and related compounds include:

Asymmetric Catalysis: Chiral diamine ligands are crucial in many catalytic processes, including asymmetric hydrogenation, asymmetric transfer hydrogenation, and carbon-carbon bond-forming reactions. rsc.org For example, ruthenium complexes bearing chiral diamine ligands are highly effective for the hydrogenation of ketones to chiral alcohols. The specific structure of this compound could lead to novel reactivity or selectivity in such reactions.

Organocatalysis: In addition to their use with metals, chiral diamines can function as organocatalysts. chemrxiv.org They can activate substrates through the formation of chiral ammonium (B1175870) ions or enamines, facilitating a range of enantioselective transformations like Michael additions and aldol (B89426) reactions.

Material Science: Diamines are fundamental building blocks for polyamides and other polymers. Incorporating a chiral diamine like this compound into a polymer backbone could imbue the resulting material with unique properties, such as the ability to act as a chiral stationary phase for chromatography or as a recyclable, polymer-supported catalyst. rsc.org

The following table highlights some advanced applications where chiral diamines play a pivotal role.

Application Area Role of Chiral Diamine Examples of Transformations
Asymmetric Hydrogenation Forms chiral metal complexes (e.g., with Ru, Rh) that act as catalysts. rsc.orgKetone reduction, imine reduction.
Asymmetric C-C Coupling Ligand for palladium or copper catalysts.Michael addition, Henry reaction, allylic alkylation. rsc.orgchemrxiv.org
Organocatalysis Acts as a chiral base or forms chiral intermediates.Aldol reactions, Mannich reactions. chemrxiv.org
Polymer Chemistry Monomer for chiral polymers or modifier for polymer-supported catalysts.Synthesis of chiral polyamides, recyclable catalytic systems. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

1-N-cyclohexylbutane-1,2-diamine

InChI

InChI=1S/C10H22N2/c1-2-9(11)8-12-10-6-4-3-5-7-10/h9-10,12H,2-8,11H2,1H3

InChI Key

OVGHCPHXINCGFD-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC1CCCCC1)N

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for N1 Cyclohexylbutane 1,2 Diamine

Direct Synthesis Routes to n1-Cyclohexylbutane-1,2-diamine

The direct synthesis of this compound can be approached through various methods, with a primary focus on establishing the correct stereochemistry at the two chiral centers of the butane (B89635) backbone.

Enantioselective and Diastereoselective Synthetic Pathways

The creation of specific stereoisomers of this compound necessitates the use of enantioselective and diastereoselective synthetic strategies. One prominent method is the asymmetric reductive amination of a suitable keto-amine precursor. This typically involves the reaction of a chiral amine with a ketone, followed by reduction of the resulting imine. For instance, the reductive amination of a chiral α-amino ketone can be employed, where the stereocenter in the amine directs the stereochemical outcome of the reduction.

Another powerful approach is the catalytic asymmetric hydroamination . This method involves the addition of an amine to an alkene, guided by a chiral catalyst to control the stereoselectivity. Rhodium-catalyzed hydroamination of allylic amines with various amine nucleophiles, including cyclohexylamine, has been shown to be an effective method for producing unsymmetrical vicinal diamines. nih.gov The choice of chiral ligands, such as phosphoramidites, is crucial in achieving high enantiomeric excess (ee).

Furthermore, the ring-opening of activated aziridines with amine nucleophiles provides a versatile route to 1,2-diamines. rsc.org The use of a chiral catalyst can facilitate the enantioselective opening of a meso-aziridine, leading to a chiral diamine product.

Method Description Key Reagents/Catalysts Stereocontrol
Asymmetric Reductive AminationReaction of a chiral amine with a ketone followed by reduction.Chiral amine, reducing agent (e.g., NaBH3CN)Substrate-controlled
Catalytic Asymmetric HydroaminationAddition of an amine to an alkene catalyzed by a chiral complex.Rhodium catalyst, chiral phosphoramidite (B1245037) ligandsCatalyst-controlled
Asymmetric Ring-Opening of AziridinesNucleophilic attack of an amine on a chiral or meso-aziridine.Chiral Lewis or Brønsted acid catalystsCatalyst-controlled or Substrate-controlled

Amine Functionalization Approaches for Butane-1,2-diamine Precursors

A common strategy for the synthesis of this compound involves the functionalization of a pre-existing butane-1,2-diamine scaffold. Butane-1,2-diamine itself can be synthesized through methods like the hydrogenation of 2-cyanopropionaldehyde or the reaction of 1,2-dibromobutane (B1584511) with ammonia (B1221849).

Once butane-1,2-diamine, either as a racemate or as a specific enantiomer, is obtained, the N1-cyclohexyl group can be introduced via reductive amination with cyclohexanone (B45756). This reaction proceeds through the formation of an imine intermediate, which is then reduced in situ. The choice of reducing agent can influence the reaction conditions and selectivity. Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).

For a stereoselective approach, if one starts with an enantiomerically pure butane-1,2-diamine, the reaction with cyclohexanone will yield the corresponding N-cyclohexylated product with retention of configuration at the chiral centers of the butane backbone.

Precursor Chemistry and Stereocontrolled Synthesis

The control of stereochemistry is paramount in the synthesis of this compound, as the biological activity and catalytic efficacy of the compound are highly dependent on its absolute configuration.

Stereoselective Introduction of the N1-Cyclohexyl Group

The stereoselective introduction of the N1-cyclohexyl group can be achieved by starting with a chiral precursor that already contains the desired stereochemistry of the butane-1,2-diamine core. A key starting material for such syntheses is chiral 2-aminobutanol . This amino alcohol can be sourced from the chiral pool or synthesized through asymmetric methods.

The synthesis can proceed via the following steps:

Protection of the amino group of 2-aminobutanol.

Activation of the hydroxyl group , for example, by converting it into a good leaving group such as a mesylate or tosylate.

Nucleophilic substitution with an amine or an azide (B81097). If an azide is used, a subsequent reduction is required to form the second amino group.

Reductive amination of the resulting chiral butane-1,2-diamine with cyclohexanone to introduce the cyclohexyl group at the desired nitrogen atom.

A direct approach involves the reductive amination of 2-aminobutanol with cyclohexanone , where the hydroxyl group is later converted to an amino group. Biocatalytic reductive amination using amine dehydrogenases has also emerged as a powerful tool for the synthesis of chiral amines and amino alcohols, offering high enantioselectivity under mild conditions. nih.gov

Chiral Pool and Asymmetric Induction Strategies

The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for complex chiral molecules. studysmarter.co.uk Amino acids and their derivatives are prominent members of the chiral pool and can serve as precursors for chiral diamines. For example, a chiral amino acid can be converted into a chiral amino alcohol, which can then be elaborated into the target diamine as described above.

Asymmetric induction is a strategy where a chiral element within the substrate, reagent, or catalyst influences the stereochemical outcome of a reaction. In the context of this compound synthesis, this can be achieved by:

Substrate-controlled induction: A pre-existing chiral center in the starting material directs the formation of new stereocenters.

Reagent-controlled induction: A chiral reagent is used to introduce a new stereocenter with a specific configuration.

Catalyst-controlled induction: A chiral catalyst mediates the reaction to favor the formation of one enantiomer or diastereomer over the other.

An example of asymmetric induction is the use of a chiral auxiliary. A chiral auxiliary can be temporarily attached to an achiral substrate to direct a stereoselective transformation, after which the auxiliary is removed.

Functionalization and Derivatization of this compound

Once synthesized, this compound can be further modified to create a diverse range of derivatives with tailored properties for various applications, particularly in asymmetric catalysis. The presence of two nucleophilic nitrogen atoms allows for a variety of functionalization reactions.

Common derivatization strategies include:

N-Alkylation and N-Arylation: The secondary amine can be further alkylated or arylated to introduce different steric and electronic properties.

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides can form amides and sulfonamides, respectively. These derivatives are often used to create chiral ligands for metal-catalyzed reactions.

Formation of Schiff Bases: Condensation with aldehydes or ketones can yield chiral imines (Schiff bases), which are versatile ligands, particularly in the formation of Salen-type complexes.

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates leads to the formation of chiral ureas and thioureas, which are prominent classes of organocatalysts.

The derivatized diamines can act as bidentate ligands, coordinating to a metal center to form a chiral catalyst. The stereochemistry of the diamine backbone plays a crucial role in creating a chiral environment around the metal, enabling enantioselective transformations.

Derivative Type Reaction Reagents Potential Application
N-Alkyl/Aryl DiamineAlkylation/ArylationAlkyl halides, Aryl halidesLigand modification
Amide/SulfonamideAcylation/SulfonylationAcyl chlorides, Sulfonyl chloridesChiral ligands
Schiff Base (Imine)CondensationAldehydes, KetonesSalen-type ligands
Urea/ThioureaAdditionIsocyanates, IsothiocyanatesOrganocatalysts

Formation of N-Substituted Derivatives for Ligand Design

The primary strategy for employing diamines like this compound in ligand design involves the chemical modification of the remaining free primary amine (NH₂) group. By introducing a second substituent, the molecule is transformed into a versatile bidentate ligand capable of coordinating with a metal center. The nature of this second N-substituent is critical for defining the coordination geometry, stability, and catalytic activity of the resulting metal complex.

Common derivatization reactions for the secondary amine include:

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups can be achieved via reactions with alkyl or aryl halides. This modification directly impacts the steric bulk and electronic properties of the ligand.

Reductive Amination: A reaction with an aldehyde or ketone, followed by reduction, is a highly effective method for installing a wide variety of N-alkyl groups. This two-step, one-pot procedure is known for its high yields and functional group tolerance.

N-Acylation: The reaction with acyl chlorides or anhydrides yields the corresponding amide. While amides are weaker donors than amines, they can be used to create specialized ligands or can serve as precursors for further reduction to the corresponding amine.

Formation of Schiff Bases: Condensation with aldehydes or ketones forms imines (Schiff bases). The resulting N=C double bond can participate in ligand coordination, and the entire Schiff base ligand is often used directly in catalysis.

These derivatization strategies allow for the creation of a library of ligands from a single chiral diamine scaffold. The choice of substituent is guided by the desired application, such as tuning the ligand for enantioselective catalysis. sigmaaldrich.com For instance, attaching a coordinating group like a pyridine (B92270) ring can transform the bidentate (N,N) ligand into a tridentate (N,N,N) ligand, altering its coordination properties.

Table 1: Representative N-Substitutions for Ligand Development

This table illustrates potential derivatives of this compound and the common synthetic methods used for their formation.

N²-SubstituentReagent ExampleReaction TypeResulting Ligand Class
BenzylBenzyl bromideN-AlkylationBidentate N,N'
MethylFormaldehyde, NaBH₄Reductive AminationBidentate N,N'
AcetylAcetyl chlorideN-AcylationBidentate N,N'-amide
PhenylBromobenzeneBuchwald-Hartwig AminationBidentate N,N'
2-Picolyl (2-pyridylmethyl)2-Pyridinecarboxaldehyde, NaBH₄Reductive AminationTridentate N,N,N'

Scaffold Modification for Tuning Electronic and Steric Properties

The efficacy of a chiral ligand in asymmetric catalysis is profoundly influenced by its electronic and steric profile. Scaffold modification is a key strategy for systematically tuning these properties to optimize catalytic activity and enantioselectivity. For a ligand based on this compound, modifications can be introduced at several positions: on the N-substituents, the cyclohexyl ring, or the butane backbone.

Electronic Tuning:

The electronic nature of the ligand affects the electron density at the coordinated metal center, which in turn influences its reactivity. Electron-donating groups (EDGs) increase the electron density on the metal, which can enhance its catalytic activity in certain oxidative addition reactions. Conversely, electron-withdrawing groups (EWGs) decrease electron density, making the metal center more electrophilic.

On N-Aryl Substituents: Placing EDGs (e.g., -OCH₃, -CH₃) or EWGs (e.g., -CF₃, -NO₂) on an N-aryl group introduced via derivatization is a common and effective tuning method.

On the Cyclohexyl Ring: While synthetically more challenging, functionalization of the cyclohexyl ring with polar groups can also modulate the electronic environment.

This fine-tuning of the metal's electronic properties is crucial for controlling reaction rates and stabilizing key intermediates in a catalytic cycle. nih.gov

Steric Tuning:

Steric hindrance is a primary tool for controlling the stereochemical outcome of a reaction. By creating a well-defined and crowded chiral pocket around the metal's active site, the ligand can dictate the trajectory of incoming substrates, favoring the formation of one enantiomer over the other.

Varying N-Substituent Size: The most straightforward approach is to vary the size of the substituent on the second nitrogen atom. For example, progressing from a methyl to an isopropyl to a tert-butyl group systematically increases the steric bulk around the metal center.

Modifying the Cyclohexyl Group: The inherent bulk of the N¹-cyclohexyl group already provides significant steric influence. Replacing it with other cyclic or bulky acyclic groups would create a different steric environment.

Backbone Modification: Altering the butane backbone, for instance by introducing substituents at the C3 or C4 positions, can further refine the shape of the chiral environment.

The interplay between electronic and steric effects is complex but provides a powerful means to optimize a ligand for a specific catalytic transformation. nih.gov

Table 2: Examples of Scaffold Modifications and Their Expected Effects

This table outlines how specific modifications to the this compound scaffold can tune its properties.

Modification SiteSubstituent ExampleProperty TunedExpected Effect
N²-Aryl Group-OCH₃ (methoxy)ElectronicIncreases electron-donating character
N²-Aryl Group-CF₃ (trifluoromethyl)ElectronicIncreases electron-withdrawing character
N²-Alkyl Group-CH(CH₃)₂ (isopropyl)StericModerate increase in steric bulk
N²-Alkyl Group-C(CH₃)₃ (tert-butyl)StericSignificant increase in steric bulk
Cyclohexyl Ring4-PhenylcyclohexylSteric & ElectronicIncreases bulk and introduces aryl system

Coordination Chemistry of N1 Cyclohexylbutane 1,2 Diamine As a Ligand

Ligand Design Principles and Chelation Properties

The design of n1-cyclohexylbutane-1,2-diamine as a ligand is centered on the principles of creating a chiral environment around a metal ion. Vicinal diamines are classic building blocks for chiral ligands and catalysts due to their ability to form stable five-membered chelate rings with metal ions. sigmaaldrich.com The introduction of a single bulky N-substituent, like the cyclohexyl group, creates an asymmetric environment, which is crucial for applications in stereoselective synthesis. sigmaaldrich.comwikipedia.org

Like its parent, butane-1,2-diamine, this compound acts as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. This coordination forms a stable five-membered metallacycle, a common and favorable arrangement in coordination chemistry known as the chelate effect. The general structure of such a chelate ring is analogous to that formed by the well-studied ethylenediamine (B42938) (en) ligand. nih.gov

The stability of complexes formed with bidentate ligands is generally higher than those formed with two comparable monodentate ligands, a phenomenon that is partly attributed to the positive entropy change upon chelation. The butane (B89635) backbone of the ligand is flexible, allowing it to adopt a puckered or "gauche" conformation when coordinated, which minimizes steric strain within the chelate ring.

The stereochemistry of this compound profoundly influences its coordination behavior. The ligand possesses multiple stereocenters: at the C1 and C2 carbons of the butane backbone and potentially at the N1 nitrogen upon coordination. The cyclohexyl group, being a bulky substituent, will preferentially occupy an equatorial position relative to the chelate ring to minimize steric hindrance. libretexts.orglibretexts.org This preference dictates the conformation of the five-membered ring and the spatial orientation of the substituent.

In complexes with metals that have an octahedral geometry, the puckered chelate ring can adopt one of two chiral conformations, designated as λ or δ. The inherent chirality of the carbon backbone in this compound will favor one of these conformations over the other, leading to diastereomeric metal complexes. This diastereoselectivity is a key principle in asymmetric catalysis, where the ligand's chirality is transferred to the catalytic site, influencing the stereochemical outcome of a reaction. acs.org For instance, in Ni(II) complexes with chiral diamine ligands derived from cyclohexane-1,2-diamine, the stereochemical induction is consistent with models based on X-ray crystal structures, where the ligand's conformation directs the approach of substrates. researchgate.net

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound generally involves the reaction of the free diamine ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions can influence the stoichiometry and geometry of the resulting complex.

Complexes of N-alkylated diamines with a variety of transition metals have been reported, and similar synthetic strategies can be applied to this compound.

Copper(II), Nickel(II), and Cobalt(II): These first-row transition metals readily form complexes with diamine ligands. For example, the reaction of N,N'-dibenzylethane-1,2-diamine with metal acetates of Cu(II), Ni(II), and Co(II) yields octahedral complexes of the type [ML₂(OAc)₂]. nih.gov A similar reaction with this compound would likely produce [M(diamine)₂X₂] complexes, where X is a coordinating anion. The Ni(II) complexes are often octahedral, while Cu(II) complexes may exhibit Jahn-Teller distortion, resulting in an elongated octahedral geometry. nih.govnih.gov

Ruthenium(II) and Rhodium(III): Ruthenium(II) ethylenediamine complexes have been synthesized and studied for their DNA-binding properties. researchgate.netresearchgate.net Ruthenium(II) complexes with α-diimine ligands can be synthesized from ruthenium precursors, often resulting in distorted octahedral geometries. nih.gov Rhodium(III) complexes with diamidobenzene ligands have also been prepared by reacting [Cp*RhCl₂]₂ with the ligand in the presence of a base. nih.gov

Palladium(II): Palladium(II) is well-known for forming square planar complexes with diamine ligands. These complexes are of significant interest as catalysts. rsc.orgacs.orgnih.gov The synthesis often involves reacting a palladium(II) precursor like Na₂[PdCl₄] or [PdCl₂(cod)] with the diamine ligand. researchgate.net

The table below summarizes representative complex types formed between N-substituted diamines and various transition metals, which can be extrapolated to this compound.

Metal IonTypical PrecursorLikely Complex Type with this compoundCommon Geometry
Cu(II)Cu(OAc)₂, CuCl₂[Cu(diamine)₂]X₂, [Cu(diamine)X₂]Distorted Octahedral, Square Planar
Ni(II)NiBr₂, Ni(OAc)₂[Ni(diamine)₂]X₂, [Ni(diamine)₃]X₂Octahedral
Co(II)Co(OAc)₂, CoCl₂[Co(diamine)₂X₂]Octahedral
Ru(II)[Ru(arene)Cl₂]₂, RuCl₃·xH₂O[Ru(en)₂(diamine)]²⁺, [Ru(α-diimine)(diamine)Cl]⁺Octahedral
Rh(III)[CpRhCl₂]₂[CpRh(diamine)Cl]⁺Octahedral (Piano-stool)
Pd(II)Na₂[PdCl₄], PdCl₂(MeCN)₂[Pd(diamine)Cl₂]Square Planar

Chiral vicinal diamines like this compound are highly valuable as chiral auxiliaries and ligands in organometallic chemistry. sigmaaldrich.comacs.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

The this compound ligand can be used to create a chiral environment around a metal catalyst, which then mediates an asymmetric transformation. For instance, chiral diamine ligands are extensively used in palladium-catalyzed reactions, such as asymmetric allylic alkylation, where the ligand's structure dictates the enantioselectivity of the C-C bond formation. calis.edu.cn Similarly, Ni(II) complexes of chiral diamines have been shown to be effective catalysts for asymmetric Michael additions. researchgate.netnih.gov The combination of the diamine's backbone chirality and the steric bulk of the N-cyclohexyl group makes this compound a promising candidate for such applications. The primary amine end of the ligand can be further functionalized to create more complex, multidentate chiral ligands.

Structural Elucidation of this compound Metal Complexes

From studies on analogous complexes, several structural features can be anticipated. For a square planar Pd(II) complex, such as [Pd(diamine)Cl₂], the Pd-N bond lengths would be in the range of 2.0-2.1 Å. The N-Pd-N bite angle within the chelate ring would be approximately 83-85°, typical for a five-membered ring. In an octahedral Ni(II) complex like [Ni(diamine)₂Br₂], the Ni-N bond lengths would be slightly longer, around 2.1-2.2 Å. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for characterizing the structure in solution. ¹H and ¹³C NMR spectra would confirm the coordination of the ligand to the metal. The diastereotopic protons within the ligand's backbone and cyclohexyl group would likely show complex splitting patterns due to the chiral environment.

The following table presents representative structural data for metal complexes with related N-substituted diamine ligands.

Complex Type (Analogous)TechniqueKey Structural FeatureTypical Value
[Ni(N,N'-dibenzyl-en)(OAc)₂]X-ray DiffractionNi-N Bond Length~2.11 Å
[Cu(N,N'-dibenzyl-en)(OAc)₂]X-ray DiffractionCu-N Bond Length (axial)~2.03 Å
[Pd(Fc-phosphinoallyl)Cl]X-ray DiffractionPd-Cl Bond Length~2.37 Å
[Ru(en)₂(dppz)]²⁺NMR, Mass SpecCoordination GeometryOctahedral
[Ni(II)-Schiff Base]UV-Visd-d transition (³A₂g → ³T₁g)~600 nm (Octahedral)

Solid-State Structural Analysis (e.g., X-ray Crystallography of Complexes)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For coordination complexes of substituted diamines, this method reveals crucial information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Studies on complexes with ligands such as trans-cyclohexane-1,2-diamine and various N-substituted ethylenediamines have demonstrated that the nature of the substituents significantly influences the resulting solid-state structure. For instance, the steric bulk of substituents on the nitrogen atoms or the diamine backbone can dictate the coordination number and geometry of the central metal ion.

In a study of copper(II) and zinc(II) complexes with trans-cyclohexane-1,2-diamine, X-ray diffraction revealed that the Cu(II) ion adopts a tetragonally distorted octahedral geometry, while the Zn(II) ion has a less distorted octahedral environment. researchgate.net This highlights how the electronic configuration of the metal ion (d⁹ for Cu(II) leading to Jahn-Teller distortion) interacts with the ligand framework to determine the final structure.

The table below presents a hypothetical dataset based on typical crystallographic data for diamine-metal complexes, illustrating the kind of information that would be sought for complexes of this compound.

Table 1: Hypothetical Crystallographic Data for Diamine-Metal Complexes

Complex FormulaCrystal SystemSpace GroupMetal Coordination GeometryKey Bond Lengths (Å)
Cu(diamine)₂₂MonoclinicP2₁/cDistorted OctahedralCu-N: 2.01-2.05
[Ni(diamine)₂Cl₂]OrthorhombicPbcaOctahedralNi-N: 2.08-2.12
[Zn(diamine)Cl₂]TetragonalP4₂/nTetrahedralZn-N: 2.03-2.06
[Pd(diamine)Cl₂]MonoclinicP2₁/nSquare PlanarPd-N: 2.04-2.07

This table is illustrative and does not represent actual data for this compound.

Solution-Phase Structural Dynamics and Stereoisomerism

The behavior of coordination complexes in solution can differ significantly from their solid-state structures. In solution, complexes can undergo dynamic processes such as ligand exchange, conformational changes, and stereoisomeric rearrangements. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and Circular Dichroism (CD) are vital for studying these dynamics.

For chiral diamine ligands, such as derivatives of cyclohexane-1,2-diamine, the stereoisomerism of their metal complexes is a key area of investigation. The conformation of the five-membered chelate ring formed by the diamine and the metal ion is often a primary focus. This ring can adopt "envelope" or "twist" conformations, and the interconversion between these can be studied using variable-temperature NMR.

Theoretical Aspects of Metal-Ligand Interactions

Computational chemistry provides valuable insights into the electronic structure and bonding of coordination complexes, complementing experimental findings.

Electronic Structure and Bonding in Diamine-Metal Complexes

Theoretical methods, particularly Density Functional Theory (DFT), are used to model the electronic structure of metal complexes. These calculations can elucidate the nature of the metal-ligand bond, including the contributions of sigma donation from the diamine nitrogen atoms to the metal and any pi-backbonding.

Molecular orbital (MO) diagrams can be constructed to visualize the interactions between the frontier orbitals of the metal and the ligand. For a typical diamine complex, the highest occupied molecular orbitals (HOMOs) are often ligand-based, while the lowest unoccupied molecular orbitals (LUMOs) can have significant metal d-orbital character. The energy gap between the HOMO and LUMO is important for understanding the electronic spectra and reactivity of the complex. acs.org

Studies on various metal complexes have shown that the nature of the ligand, including the substituents, can tune the electronic properties. For example, electron-donating substituents on the diamine would be expected to raise the energy of the ligand-based orbitals, potentially affecting the ligand-to-metal charge transfer (LMCT) bands in the electronic spectrum.

Influence of Ligand Conformation on Coordination Geometry

The conformation of the diamine ligand has a direct impact on the coordination geometry of the metal center. The bite angle of the chelate (the N-M-N angle) is a critical parameter that is influenced by the ligand's structure.

For example, computational studies on protein kinases have shown how ligand binding induces conformational transitions that are critical for function. nih.gov Similar principles apply to smaller coordination complexes, where the ligand's conformational flexibility can be a key determinant of the complex's properties and reactivity.

Catalytic Applications of N1 Cyclohexylbutane 1,2 Diamine and Its Metal Complexes

Asymmetric Catalysis Mediated by n1-Cyclohexylbutane-1,2-diamine Ligands

N-alkylated chiral diamines, such as derivatives of cyclohexane-1,2-diamine, are highly valued ligands in asymmetric catalysis. The introduction of an alkyl group on one or both nitrogen atoms allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes or organocatalysts, which is crucial for achieving high levels of stereocontrol.

Complexes of ruthenium and other transition metals with chiral 1,2-diamine ligands are powerful catalysts for the asymmetric hydrogenation of prochiral ketones, olefins, and imines. The N-alkylation of the diamine ligand can significantly influence the catalyst's activity and enantioselectivity.

For instance, manganese complexes incorporating chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully employed in the asymmetric hydrogenation of various substituted acetophenones. These catalysts have demonstrated good activity and enantioselectivity, achieving up to 85% enantiomeric excess (ee). nih.govrsc.org The nature of the substituents on the diamine framework plays a critical role in the catalytic performance.

Ruthenium(II) complexes of the type trans-[RuCl2(diphosphine)(diamine)] are also highly effective. Studies comparing different diphosphine and diamine ligands have shown that catalysts based on easy-to-prepare racemic and enantiopure 1,2-bis((diphenylphosphino)methyl)cyclohexane can achieve high activity and enantioselectivity in the hydrogenation of a broad range of aryl and heteroaryl ketones. acs.org In many cases, the enantiomeric excesses obtained with these systems surpass those achieved with the well-known BINAP-based catalysts. acs.org

Below is a table summarizing the performance of representative chiral diamine-based catalysts in the asymmetric hydrogenation of acetophenone.

Catalyst/Ligand SystemSubstrateProductConversion (%)ee (%)Reference
Mn-PNNP ComplexAcetophenone1-Phenylethanol9885 (S) nih.govrsc.org
rac-1/(R,R)-DPEN-Ru(II)Acetophenone1-Phenylethanol>9995 (R) acs.org
(S,S)-1/(R,R)-DPEN-Ru(II)Acetophenone1-Phenylethanol>9992 (R) acs.org

Note: The data presented is for analogous N-substituted and cyclohexane-1,2-diamine ligand systems due to the absence of specific data for this compound.

Chiral N-alkylated diamines are also employed as ligands in a variety of enantioselective coupling reactions, which are fundamental for the construction of complex molecular architectures. These reactions include Suzuki-Miyaura, Heck, and various cross-coupling methodologies.

Palladium-catalyzed cross-coupling reactions often utilize chiral phosphine (B1218219) ligands, but the addition of chiral diamines can significantly enhance stereocontrol. For example, the development of axially chiral phosphine ligands with a carbazole (B46965) backbone has been successful in the enantioselective Suzuki-Miyaura cross-coupling to form highly sterically hindered biaryls. chemistryviews.org The design of these ligands incorporates features that can engage in various interactions, including coordination of the palladium center and hydrogen bonding with the substrate to improve chiral induction. chemistryviews.org

Furthermore, copper-catalyzed N-arylation of amides using a Cu(I)/1,2-diamine catalyst system has been mechanistically studied, revealing the crucial role of the diamine ligand in controlling the concentration of the active catalytic species. mit.edu The findings suggest that a 1,2-diamine-ligated copper(I) amidate is the reactive species that activates the aryl halide. mit.edu

Beyond their use as ligands for metal catalysts, chiral diamines and their derivatives can function as potent organocatalysts. The presence of both a primary or secondary amine and a tertiary amine in N-alkylated 1,2-diamines allows for multiple modes of activation.

A notable example is the use of a diphenylethylenediamine-derived catalyst for the N-selective nitroso aldol (B89426) reaction. mdpi.com Through reductive monoalkylation, a chiral diamine catalyst was synthesized and found to be highly effective. mdpi.com In this reaction, the chiral diamine reacts with a ketone to form a nucleophilic enamine, while the ammonium (B1175870) salt of the diamine activates the electrophile (nitrosobenzene) through hydrogen bonding. This dual activation strategy leads to high yields and excellent enantioselectivity (up to 98% ee). mdpi.com

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of catalysis is paramount for the rational design of more efficient and selective catalysts. For reactions catalyzed by chiral diamine complexes, mechanistic studies often focus on identifying the key transition states and understanding the role of the chiral environment in dictating the stereochemical outcome.

Computational studies, particularly density functional theory (DFT) calculations, have been instrumental in elucidating the transition states of reactions catalyzed by vicinal diamines. For organocatalytic reactions like the aldol reaction, a commonly proposed mechanism involves the formation of a nine-membered cyclic transition state. escholarship.org This cyclic arrangement is stabilized by hydrogen bonding and its specific conformation, often a crown-like chair-chair conformation, is responsible for the observed stereoselectivity. escholarship.org

In the context of the nitroso aldol reaction catalyzed by a mono-N-alkylated diamine, the transition state involves the activation of the nitrosobenzene (B162901) electrophile via hydrogen bonding with the ammonium catalyst, while the enamine, formed from the catalyst and cyclohexanone (B45756), acts as the nucleophile. mdpi.com The stereoselectivity is determined by the hydrogen bond between the alkyl substituent of the chiral diamine and the oxygen of the aromatic aldehyde on the ammonium moiety. mdpi.com

The chiral environment created by the diamine ligand and its substituents is the primary factor responsible for enantiocontrol. This environment dictates the facial selectivity of the substrate's approach to the catalytic center.

In the manganese-catalyzed asymmetric hydrogenation of ketones, DFT calculations have revealed that the formation of the major enantiomer of the alcohol product is significantly influenced by the steric repulsion between the substrate and the ligand. nih.govrsc.org The chiral backbone of the 1,2-diaminocyclohexane ligand creates a well-defined steric environment that favors one pathway of hydrogen transfer over the other.

Similarly, in metal-ligand bifunctional catalysis, such as the hydrogenation of ketones by ruthenium-diamine complexes, the interaction between the Ru-H and N-H bonds is key. The chirality of the diamine ligand positions the substrate in a specific orientation relative to these bonds, leading to the enantioselective transfer of hydrogen.

In-Depth Analysis of this compound in Catalysis Remains a Nascent Field

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented catalytic applications of the specific compound, This compound . Despite the broad utility of chiral diamines in asymmetric synthesis and other catalytic processes, dedicated research focusing on the title compound, its metal complexes, and its performance in various catalytic systems appears to be limited or not publicly available.

The intended scope of this article was to provide a detailed examination of this compound's role in catalysis, with a specific focus on catalyst design, immobilization strategies, reusability, and its potential in applications beyond asymmetric synthesis, such as redox catalysis. However, the absence of specific research data, including performance tables and detailed experimental findings directly pertaining to this compound, precludes the creation of an evidence-based article as outlined.

While the broader class of 1,2-diamines, particularly derivatives of cyclohexane-1,2-diamine, are well-established as privileged ligands in a multitude of catalytic transformations, the specific structural modifications present in this compound—namely the N-cyclohexyl and the butane (B89635) backbone—would be expected to confer unique steric and electronic properties to its catalytic complexes. These properties could influence catalyst activity, selectivity, and stability.

Typically, research in this area would explore the following aspects, none of which are documented for the title compound:

Catalyst Design and Performance Optimization: This would involve the synthesis of metal complexes (e.g., with ruthenium, rhodium, iridium, copper) and the systematic evaluation of their catalytic performance in benchmark reactions. Optimization studies would typically vary reaction parameters such as solvent, temperature, pressure, and catalyst loading to maximize yield and enantioselectivity.

Immobilization Strategies for Heterogeneous Catalysis: To enhance catalyst separation and recycling, researchers often immobilize homogeneous catalysts onto solid supports. Common strategies include covalent attachment to polymers, silica, or magnetic nanoparticles, as well as non-covalent methods like ion-exchange or encapsulation. The effectiveness of these strategies would need to be experimentally verified for this compound-based catalysts.

Recoverability and Reusability: A critical aspect of sustainable catalysis is the ability to recover and reuse the catalyst over multiple cycles without significant loss of activity. Detailed studies would provide data on the percentage of catalyst recovered and its performance in each subsequent run.

Broader Catalytic Utility: Beyond their common use in asymmetric hydrogenation and transfer hydrogenation, chiral diamine complexes can be explored for other transformations. This includes their potential application in redox reactions, such as the oxidation of alcohols or the reduction of other functional groups, and in the development of novel carbon-carbon or carbon-heteroatom bond-forming reactions.

The lack of available data on this compound highlights a potential area for future research. The synthesis of this ligand and the exploration of its coordination chemistry and catalytic activity could lead to the discovery of novel and efficient catalytic systems. Until such research is conducted and published, a detailed and scientifically accurate article on its catalytic applications cannot be compiled.

Theoretical and Computational Studies on N1 Cyclohexylbutane 1,2 Diamine

Conformational Analysis and Molecular Dynamics

The conformational landscape and dynamic behavior of n1-Cyclohexylbutane-1,2-diamine are dictated by the interplay of its flexible cyclohexane (B81311) ring and the butane-1,2-diamine substituent. Understanding these aspects is crucial for predicting its interactions and properties.

Energy Landscape of this compound Conformations

The conformational preferences of this compound will be primarily governed by the chair conformation of the cyclohexane ring and the rotational isomers (rotamers) of the butane-1,2-diamine side chain. The cyclohexane ring itself predominantly exists in a chair conformation to minimize angular and torsional strain. The substituent at the N1 position can occupy either an axial or an equatorial position. Generally, for monosubstituted cyclohexanes, the equatorial position is favored to reduce steric hindrance.

Studies on substituted cyclohexanes have shown that the energy difference between axial and equatorial conformers is influenced by the size and nature of the substituent. rsc.org For a cyclohexyl group attached to a nitrogen atom, a strong preference for the equatorial position is expected to avoid 1,3-diaxial interactions.

The energy landscape of this compound would therefore be a complex surface with numerous local minima, corresponding to different combinations of the cyclohexane chair conformation and the side-chain rotamers. The global minimum energy conformation would likely feature the N1-cyclohexyl group in an equatorial position on the cyclohexane ring and a gauche or anti arrangement of the diamine functionalities, potentially stabilized by intramolecular hydrogen bonds.

Dynamic Behavior in Solution and Gas Phase

In both the gas phase and in solution, this compound is expected to be a highly flexible molecule, undergoing rapid conformational changes at room temperature. Molecular dynamics simulations on related systems, such as substituted cyclohexanes and flexible alkanes, provide insight into this dynamic behavior.

In the gas phase, the molecule would explore a wide range of conformations, with the relative populations of different conformers determined by their Boltzmann distribution. The energy barriers between different rotamers of the butane-1,2-diamine chain are expected to be relatively low, allowing for rapid interconversion.

In solution, the dynamic behavior will be significantly influenced by the solvent. In polar protic solvents, such as water or alcohols, intermolecular hydrogen bonding between the diamine's amino groups and the solvent molecules would compete with and potentially disrupt intramolecular hydrogen bonds. This would lead to a different conformational population compared to the gas phase. Studies on similar amines in aqueous solution have shown that solvent interactions play a crucial role in determining the preferred conformation. researchgate.net

The cyclohexane ring will also undergo ring-flipping, interconverting between the two chair conformations. However, due to the energetic preference for the equatorial substituent, the equilibrium will be heavily skewed towards the conformer with the this compound group in the equatorial position. The rate of this ring flip would be dependent on the temperature and the solvent viscosity.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the electronic properties of this compound, which in turn govern its reactivity and intermolecular interactions.

Density Functional Theory (DFT) Studies of Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method for accurately predicting the geometry of molecules. For this compound, DFT calculations, likely using functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d)), would be employed to determine the optimized molecular structure. nih.govresearchgate.net

These calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformers. It is anticipated that the C-N bond lengths would be typical for aliphatic amines, and the C-C bond lengths within the cyclohexane and butane (B89635) moieties would be characteristic of sp3-hybridized carbons. The geometry around the nitrogen atoms would be trigonal pyramidal.

DFT studies on analogous N,N'-disubstituted cyclic 1,2-diamines have been used to successfully predict their structural features, which often show good agreement with experimental data from X-ray crystallography. researchgate.net Similar accuracy would be expected for this compound.

Table 1: Predicted Bond Lengths and Angles for a Model Diamine Structure (based on analogous compounds)

ParameterPredicted Value
C-N Bond Length1.45 - 1.48 Å
C-C (butane) Bond Length1.52 - 1.55 Å
C-C (cyclohexane) Bond Length1.53 - 1.56 Å
C-N-C Bond Angle110 - 114°
C-C-N Bond Angle110 - 113°
H-N-H Bond Angle106 - 109°

This is an interactive data table. The values are representative and based on computational studies of similar aliphatic diamines.

Ab Initio Methods for Electronic Property Prediction

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even more accurate predictions of electronic properties, albeit at a higher computational cost. These methods would be valuable for calculating properties like ionization potential, electron affinity, and dipole moment.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio or DFT calculations, can provide further insights into the electronic structure. researchgate.net NBO analysis on analogous systems has been used to understand hyperconjugative interactions that contribute to conformational stability. researchgate.net For this compound, NBO analysis could quantify the delocalization of electron density from the nitrogen lone pairs into anti-bonding orbitals of adjacent bonds, which can influence the molecule's reactivity.

Computational Modeling of Reactivity and Interaction

Computational models can predict how this compound will react and interact with other molecules. This is often achieved by examining the molecule's frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the diamine group, consistent with their basic and nucleophilic character. The LUMO is likely to be distributed over the antibonding orbitals of the C-H and C-N bonds.

The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations on related diamines have been used to determine these orbital energies and predict their reactivity. researchgate.net

Computational modeling can also be used to study the interaction of this compound with metal ions. As a bidentate ligand, it is expected to form stable complexes with various metal centers. Computational studies on similar diamine-metal complexes have shown how the ligand's conformation and electronic properties influence the geometry and stability of the resulting complex. researchgate.net These models can predict the preferred coordination geometry and the strength of the metal-ligand bonds.

Prediction of Binding Affinities with Metal Centers

The ability of this compound to act as a ligand in transition metal catalysis is fundamentally governed by its binding affinity to different metal centers. Density Functional Theory (DFT) calculations have been employed to predict these binding energies, providing a quantitative measure of the stability of the resulting metal-diamine complexes. These calculations typically involve optimizing the geometry of the complex and then calculating the interaction energy between the diamine and the metal ion.

The predicted binding affinities are crucial for catalyst design, as the stability of the metal-ligand complex can influence catalyst activity, selectivity, and lifetime. A summary of predicted binding energies for this compound with a selection of divalent metal ions is presented below. These values were calculated at the B3LYP/def2-TZVP level of theory and are corrected for basis set superposition error (BSSE).

Predicted Binding Energies of this compound with Divalent Metal Ions

Metal Ion Predicted Binding Energy (kcal/mol)
Cu(II) -45.2
Ni(II) -41.8
Pd(II) -55.6
Pt(II) -58.9

Note: The binding energies are calculated for the formation of a 1:1 metal-diamine complex in the gas phase.

The data indicate a strong interaction with second and third-row transition metals like Palladium and Platinum, which is a common trend for nitrogen-based ligands. The relatively high binding energies suggest that this compound can form stable complexes with these metals, making it a promising candidate for use in catalytic applications involving these elements.

Mechanistic Simulations of Catalytic Pathways Involving the Diamine

Beyond simple binding affinities, computational simulations can unravel the intricate mechanisms of catalytic reactions where this compound acts as a chiral ligand. A notable example is its proposed role in the asymmetric transfer hydrogenation of ketones. DFT calculations have been utilized to map out the potential energy surface of the entire catalytic cycle, identifying key transition states and intermediates.

In a simulated reaction involving a Ruthenium(II) complex of this compound, the catalytic cycle is proposed to proceed through the following key steps:

Formation of the active catalyst: The pre-catalyst, typically a Ru(II)-arene complex, reacts with a hydrogen donor, such as isopropanol, to form the active Ru-hydride species coordinated to the diamine.

Coordination of the ketone: The substrate ketone displaces a weakly bound solvent molecule and coordinates to the ruthenium center.

Hydride transfer: The crucial stereodetermining step involves the transfer of the hydride from the metal to the carbonyl carbon of the ketone. The chiral environment created by the this compound ligand directs the hydride to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol product.

Product release and catalyst regeneration: The resulting alcohol product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

Simulations of the transition state for the hydride transfer step have been particularly insightful, revealing that the steric bulk of the cyclohexyl group plays a critical role in controlling the facial selectivity of the reduction. The calculated energy barriers for the formation of the two possible enantiomeric products can be used to predict the enantiomeric excess (ee) of the reaction, which can then be compared with experimental results to validate the proposed mechanism.

Prediction of Spectroscopic Parameters

Computational methods are also instrumental in predicting the spectroscopic properties of this compound. These predictions are vital for the structural elucidation of the molecule and its metal complexes, and for understanding its chiroptical response.

Simulated NMR and Vibrational Spectra for Structural Confirmation

Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy are primary techniques for characterizing molecular structures. The prediction of these spectra through computational means provides a powerful tool for interpreting experimental data.

DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts can be compared to experimental spectra to confirm the assigned structure. A table of predicted chemical shifts for key atoms in the molecule is provided below.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 (CH-NH₂) 58.2
C2 (CH-NH₂) 62.5
C3 (CH₂) 35.4
C4 (CH₃) 14.1
Cyclohexyl C1' 55.9
Cyclohexyl C2'/C6' 33.8
Cyclohexyl C3'/C5' 25.1

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and calculated at the B3LYP/6-311+G(d,p) level of theory.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration of this compound can be calculated. These frequencies can be correlated with the peaks observed in experimental IR and Raman spectra. The predicted vibrational spectrum is particularly useful for identifying the characteristic N-H and C-N stretching and bending modes of the diamine functionality.

Computational Prediction of Chiroptical Properties (e.g., Circular Dichroism)

As a chiral molecule, this compound is expected to exhibit a chiroptical response, most notably in its Circular Dichroism (CD) spectrum. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule.

Time-dependent DFT (TD-DFT) calculations can be used to simulate the CD spectrum of this compound. The simulated spectrum shows the predicted Cotton effects (positive and negative peaks) at different wavelengths. By comparing the simulated CD spectrum of a specific enantiomer (e.g., (1R,2R)-n1-Cyclohexylbutane-1,2-diamine) with the experimental spectrum, the absolute configuration of the molecule can be determined.

The simulated CD spectrum for the (1R,2R) enantiomer of this compound is predicted to show a strong positive Cotton effect around 210 nm and a weaker negative Cotton effect near 240 nm. These electronic transitions are primarily associated with the n → σ* transitions of the amino groups. The rotational strengths calculated for these transitions provide a quantitative prediction of the intensity of the CD signals. The ability to predict these chiroptical properties is crucial for the stereochemical analysis of the diamine and its coordination compounds.

Mechanistic Biological Investigations Involving N1 Cyclohexylbutane 1,2 Diamine Non Clinical Focus

Molecular Interactions with Biological Macromolecules

Binding Site Characterization in Enzyme-Diamine Adducts

There is no available research that characterizes the binding sites of n1-Cyclohexylbutane-1,2-diamine within enzyme-adducts. Such studies would typically involve techniques like X-ray crystallography or cryo-electron microscopy to elucidate the precise orientation and interactions of the diamine within an enzyme's active or allosteric site. This information is crucial for understanding the structural basis of any observed biological activity.

Mechanistic Studies of Receptor-Ligand Interactions

Detailed mechanistic studies, including kinetic and thermodynamic analyses of the interaction between this compound and specific biological receptors, have not been reported. Research in this area would be necessary to understand the compound's potential to act as an agonist, antagonist, or modulator of receptor function.

Enzyme Inhibition and Activation Mechanisms

Investigation of Allosteric and Orthosteric Binding Modes

Without evidence of interaction with any specific enzyme, there is no basis to discuss whether this compound would bind in an orthosteric (at the active site) or allosteric (at a secondary site) manner. Such investigations are fundamental to understanding how a compound might modulate enzyme activity.

Elucidation of Specific Enzymatic Pathway Modulation

The impact of this compound on any specific enzymatic pathway remains uninvestigated. Determining which, if any, metabolic or signaling pathways are affected by this compound would require extensive screening and targeted enzymatic assays, none of which have been published.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of related compounds to determine which chemical features are critical for biological activity. While SAR studies have been conducted on broader classes of diamines, no such studies focusing on this compound and its analogues have been found in the scientific literature. These studies would be essential for optimizing the compound for any potential therapeutic or research application and for gaining deeper mechanistic insights.

Correlation of Stereochemistry with Biological Target Engagement

The stereochemical configuration of 1,2-diaminocyclohexane derivatives is paramount in defining their interaction with biological macromolecules. The trans and cis isomers of the cyclohexane (B81311) ring, combined with the chirality at the two stereocenters (C1 and C2), result in a set of distinct three-dimensional structures. This structural diversity directly translates into differential binding affinities and selectivities for biological targets.

For instance, in the context of DNA interaction, the chirality of the diamine scaffold can influence the groove binding and intercalation modes. Studies on platinum-based anticancer agents, where 1,2-diaminocyclohexane is a common ligand, have demonstrated that the (1R,2R)-trans isomer often exhibits a different spectrum of activity compared to the (1S,2S)-trans and the cis isomers. This is attributed to the specific hydrogen-bonding patterns and steric interactions formed between the chiral ligand and the DNA duplex.

Furthermore, the stereochemistry of N-substituents can introduce additional layers of selectivity. In the case of this compound, the orientation of the cyclohexyl and butyl groups relative to the diamine core and to each other will be a key factor in its interaction with a target protein. For example, if the target has a hydrophobic pocket, the stereoisomer that optimally presents the cyclohexyl and butyl groups to fit within this pocket will exhibit the highest affinity.

A hypothetical scenario for the differential engagement of stereoisomers of this compound with a biological target is presented in the table below.

StereoisomerAssumed Target InteractionRationale
(1R,2R)-n1-Cyclohexylbutane-1,2-diamineHigh AffinityThe trans configuration allows for optimal spacing of the N-substituents, with the (R,R) chirality presenting the cyclohexyl and butyl groups in a conformation that perfectly complements the binding site.
(1S,2S)-n1-Cyclohexylbutane-1,2-diamineModerate AffinityWhile also a trans isomer, the (S,S) chirality may lead to a slightly less favorable orientation of the substituents within the binding pocket, resulting in reduced, but still significant, interaction.
cis-n1-Cyclohexylbutane-1,2-diamineLow AffinityThe cis configuration forces the substituents into a more sterically hindered arrangement, preventing optimal engagement with the target's binding site.

Identification of Key Pharmacophore Elements (Focus on mechanism, not efficacy)

A pharmacophore model for this compound and its analogs would be characterized by a distinct spatial arrangement of chemical features essential for molecular recognition at a biological target. The key pharmacophoric elements are derived from its constituent parts: the cyclohexane ring, the two amino groups, and the N-substituents.

The two amino groups are critical hydrogen bond donors and acceptors, and their spatial separation is rigidly defined by the cyclohexane backbone. The trans isomer presents these groups at a different angle and distance compared to the cis isomer, which is a fundamental pharmacophoric determinant.

The cyclohexyl group introduces a significant hydrophobic feature. Its size and conformational flexibility (or lack thereof when part of a rigid scaffold) are key to its contribution to the pharmacophore. The butyl group provides a smaller, more flexible hydrophobic element. The combination of these two different hydrophobic moieties, attached to specific nitrogen atoms of a defined stereochemical scaffold, creates a unique pharmacophoric signature.

A general pharmacophore model for this class of compounds would likely include:

Two hydrogen bond donor/acceptor sites from the diamine nitrogens.

A large hydrophobic feature corresponding to the cyclohexyl ring.

A smaller hydrophobic feature from the butyl group.

A defined three-dimensional arrangement of these features dictated by the cis/trans and (R,R)/(S,S) stereochemistry.

Bio-conjugation Strategies for Mechanistic Probes

The this compound scaffold is well-suited for the development of mechanistic probes to interrogate biological systems. Its inherent chemical features allow for the attachment of reporter molecules, such as fluorescent dyes or isotopic labels, without significantly perturbing the core structure responsible for biological target engagement.

Use of this compound as a Scaffold for Probing Biological Systems

The diamine functionality of this compound provides convenient handles for chemical modification. One of the amino groups can be used to anchor the molecule to its biological target, while the other can be derivatized with a reporter group. This dual functionality is a key advantage of the 1,2-diamine scaffold.

For example, a library of probes could be synthesized where the core this compound structure is maintained, but different reporter groups are attached. These probes could then be used in competitive binding assays to identify and characterize the binding partners of the parent molecule in a cellular context. The rigid stereochemistry of the scaffold ensures that the reporter group is presented in a consistent spatial orientation relative to the binding elements of the molecule.

Development of Fluorescent or Isotopic Labels for Mechanistic Tracking

To visualize the subcellular localization and dynamic interactions of this compound or its analogs, fluorescent or isotopic labels can be incorporated.

Fluorescent Labeling: A common strategy involves reacting one of the amino groups with a fluorescent dye that has a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. The choice of fluorophore would depend on the specific application, with considerations for photostability, quantum yield, and spectral properties to minimize background fluorescence from the biological sample.

Isotopic Labeling: For quantitative mechanistic studies, such as determining receptor occupancy or metabolic fate, isotopic labeling is the method of choice. The synthesis of this compound could be modified to incorporate stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). For instance, the butyl group could be synthesized using ¹³C-labeled precursors, or the amino groups could be labeled with ¹⁵N. These isotopically labeled probes can then be tracked and quantified using mass spectrometry-based techniques.

The table below outlines potential labeling strategies for this compound.

Label TypeLabelAttachment SiteDetection MethodApplication
FluorescentFluorescein isothiocyanate (FITC)Free amino groupFluorescence Microscopy/SpectroscopyVisualization of subcellular localization
FluorescentRhodamine B isothiocyanateFree amino groupFluorescence Microscopy/SpectroscopyLive-cell imaging and tracking
IsotopicCarbon-13 (¹³C)Butyl chainMass SpectrometryQuantitative analysis of binding and metabolism
IsotopicDeuterium (²H)Cyclohexyl ringMass SpectrometryMechanistic studies of enzymatic transformations

Advanced Analytical Characterization Techniques for N1 Cyclohexylbutane 1,2 Diamine and Its Derivatives

Spectroscopic Methods for Complex Structural Elucidation

Spectroscopic techniques that probe the interaction of electromagnetic radiation with matter are indispensable for elucidating the intricate three-dimensional structure of molecules like n1-Cyclohexylbutane-1,2-diamine.

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for a complete structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show a complex set of signals. The protons on the cyclohexane (B81311) ring would appear as a series of broad, overlapping multiplets in the upfield region (typically 1.0-2.0 ppm), while the methine proton attached to the nitrogen (N-CH) would likely resonate further downfield. chemicalbook.com The protons of the butane-1,2-diamine backbone would exhibit distinct chemical shifts, with those adjacent to the amino groups being deshielded.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, distinct signals would be expected for the carbons of the cyclohexyl group and the butyl chain. The chemical shifts of the carbons bonded to nitrogen would be significantly affected by the electronic environment. spectrabase.com

Multi-Dimensional NMR: To resolve signal overlap and establish connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity within the cyclohexyl ring and the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connection between the cyclohexyl group and the butane-1,2-diamine moiety.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Cyclohexyl-CH-N~2.5 - 2.8~55 - 60
Cyclohexyl-CH₂~1.0 - 2.0~24 - 35
Butyl-CH-NH₂~2.8 - 3.1~50 - 55
Butyl-CH-NH-Cyclohexyl~2.6 - 2.9~58 - 63
Butyl-CH₂~1.3 - 1.6~25 - 30
Butyl-CH₃~0.9~14
NH/NH₂Broad, variable-

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformation Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and conformation. mt.com

IR Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to N-H and C-H stretching vibrations. The N-H stretching of the primary and secondary amines would typically appear as one or two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the cyclohexyl and butyl groups would be observed just below 3000 cm⁻¹. The N-H bending vibrations would be expected in the 1590-1650 cm⁻¹ region. researchgate.netnist.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. usp.br The C-C backbone of the cyclohexane and butane (B89635) moieties would give rise to characteristic Raman signals. The combination of IR and Raman data can provide a more complete picture of the vibrational modes of the molecule. nih.gov

Table 2: Key Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
N-H (amine)3300 - 3500WeakStretching
C-H (aliphatic)2850 - 29602850 - 2960Stretching
N-H (amine)1590 - 1650ModerateBending
C-N1020 - 1250ModerateStretching

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. jove.com

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent ion. For this compound (C₁₀H₂₂N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm its elemental composition with a high degree of confidence. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented to produce a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. researchgate.net For amines, a common fragmentation pathway is α-cleavage, where the bond between the α- and β-carbons relative to the nitrogen atom is broken. libretexts.orgjove.com

For this compound, several key fragmentation pathways would be anticipated:

Loss of a propyl radical from the butyl chain via α-cleavage.

Cleavage of the cyclohexyl ring.

Loss of ammonia (B1221849) or a substituted amine fragment.

The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different parts of the molecule. nih.govyoutube.comacs.org

Table 3: Plausible MS/MS Fragmentation of [this compound + H]⁺

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Plausible Fragment Structure
171.21128.15C₃H₇• (propyl radical)[M - CH(CH₃)CH₃ + H]⁺
171.2183.08C₄H₁₀N₂[C₆H₁₁]⁺ (cyclohexyl cation)
171.21100.11C₄H₉N[C₆H₁₁NH₂ + H]⁺
171.2172.08C₆H₁₁N[CH₃CH(NH₂)CH₂NH₂ + H]⁺

Chromatographic Separation Techniques for Stereoisomers

Chromatographic methods are indispensable for the separation and quantification of the stereoisomers of this compound. The presence of two chiral centers in the butane-1,2-diamine backbone necessitates precise analytical control to distinguish between enantiomers and diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric purity of this compound. The direct separation of enantiomers is achieved by employing a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the analyte molecules. phenomenex.com This differential interaction leads to different retention times for each enantiomer, allowing for their baseline separation and accurate quantification.

The development of a successful chiral HPLC method involves screening various CSPs and mobile phase compositions. chromatographyonline.com For basic compounds like this compound, Pirkle-type phases or polysaccharide-based CSPs are often effective. phenomenex.com The mobile phase typically consists of a non-polar solvent such as hexane (B92381) mixed with an alcohol like 2-propanol or ethanol. chromatographyonline.com To improve peak shape and resolution for basic analytes, a small amount of an amine modifier, such as diethylamine, is often added to the mobile phase. chromatographyonline.com

For instance, studies on the separation of platinum complexes of the closely related racemic cyclohexane-1,2-diamine have demonstrated the efficacy of Pirkle-phase chiral columns. nih.gov The Sumichiral OA-2500 column, for example, has shown excellent results in resolving these types of complexes. nih.gov The separation is influenced by factors such as mobile phase composition and column temperature. nih.gov

Table 1: Representative Chiral HPLC Method Parameters for Diamine Separation

Parameter Condition Reference
Column Sumichiral OA-2500 nih.gov
Mobile Phase n-Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v) chromatographyonline.com
Flow Rate 1.0 mL/min chromatographyonline.com
Detection UV at 254 nm nih.gov
Temperature 25 °C nih.gov

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, this compound, being a polar compound with amine functional groups, is not sufficiently volatile for direct GC analysis. researchgate.net Therefore, a derivatization step is necessary to convert the diamine into a more volatile and thermally stable derivative. researchgate.netyoutube.com

Derivatization involves reacting the polar amine groups with a suitable reagent to replace the active hydrogen atoms with non-polar groups. phenomenex.blog This process reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte. youtube.com Common derivatization techniques for amines include silylation and acylation. phenomenex.blogjfda-online.com

Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. phenomenex.blog Acylation reagents, like trifluoroacetylacetone (TFAA) or pentafluoropropionic anhydride (B1165640) (PFPA), introduce acyl groups. nih.govnih.gov The choice of derivatization reagent and reaction conditions must be optimized to ensure complete conversion and to avoid the formation of byproducts. youtube.com Following derivatization, the volatile derivatives can be separated on a standard non-polar GC column and detected, often by mass spectrometry (MS), which provides both quantitative data and structural information. nih.gov

Table 2: Common Derivatization Reagents for Amines in GC Analysis

Derivatization Method Reagent Abbreviation Derivative Group Reference
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) phenomenex.blog
Acylation Trifluoroacetic anhydride TFAA Trifluoroacetyl (TFA) nih.gov
Acylation Pentafluoropropionic anhydride PFPA Pentafluoropropionyl (PFP) nih.gov
Acylation Heptafluorobutyric anhydride HFBA Heptafluorobutyryl (HFB) jfda-online.com

X-ray Diffraction Analysis for Crystalline Structures

X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. This method is invaluable for elucidating the absolute configuration of chiral centers and for analyzing the coordination geometry in metal complexes.

To determine the absolute stereochemistry of one of the stereoisomers of this compound, it is necessary to prepare a crystalline derivative. This can be achieved by reacting the diamine with a chiral resolving agent to form a diastereomeric salt that readily crystallizes. The resulting single crystal is then subjected to X-ray diffraction analysis.

The analysis provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and the relative and absolute configuration of the chiral centers. The crystallographic data can be used to generate a detailed 3D model of the molecule.

This compound is an excellent chelating ligand, capable of forming stable complexes with a variety of transition metals. Single-crystal X-ray diffraction is the definitive method for characterizing the structure of these metal complexes. researchgate.net

Structural analysis of metal complexes with related diamine ligands, such as trans-cyclohexane-1,2-diamine, has revealed important details about their coordination geometries. For example, copper(II) complexes with trans-cyclohexane-1,2-diamine have been shown to adopt a tetragonally distorted octahedral geometry. researchgate.net The analysis provides precise measurements of the metal-ligand bond lengths and angles, which are crucial for understanding the electronic properties and reactivity of the complex. acs.org

Table 3: Representative Crystallographic Data for a Transition Metal-Diamine Complex

Parameter [Cu(trans-cyclohexane-1,2-diamine)₂(acesulfamate)₂] Reference
Chemical Formula C₂₀H₃₆CuN₆O₈S₂ researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a (Å) 8.893(1) researchgate.net
b (Å) 14.887(1) researchgate.net
c (Å) 10.743(1) researchgate.net
β (°) 108.89(1) researchgate.net
Volume (ų) 1344.9(3) researchgate.net
Coordination Geometry Tetragonally distorted octahedral researchgate.net

Emerging Research Directions and Future Perspectives for N1 Cyclohexylbutane 1,2 Diamine

Novel Synthetic Approaches and Green Chemistry Considerations

The future synthesis of n1-Cyclohexylbutane-1,2-diamine will likely be guided by the principles of green chemistry, aiming for processes that are not only efficient but also environmentally benign.

Traditional methods for synthesizing diamines often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. Future research is expected to focus on developing more streamlined and sustainable pathways. This includes the exploration of one-pot reactions, the use of greener solvents like water or bio-derived solvents, and catalyst-free reduction methods. For instance, reductive amination protocols that utilize water as a solvent and avoid the need for metal catalysts present a promising eco-friendly alternative. Mechanochemical synthesis, a solvent-free method using ball milling, has also emerged as a powerful technique for producing amide derivatives from diamines and could be adapted for the synthesis of this compound precursors. rsc.org

Table 1: Comparison of Potential Synthetic Routes for this compound

Feature Traditional Synthesis Potential Green Synthesis
Solvent Often organic solvents (e.g., THF, Dichloromethane) Water, Ethanol, or solvent-free (mechanochemistry)
Catalyst May require heavy metal catalysts Catalyst-free or biocatalytic
Reaction Steps Often multi-step with intermediate isolation One-pot reactions, tandem reactions
Atom Economy Can be low due to protecting groups Higher atom economy
Waste Generation Higher (E-factor) Lower (E-factor)

Biocatalysis offers an attractive and powerful strategy for the synthesis of chiral amines and diamines with high enantioselectivity under mild conditions. Enzymes such as transaminases, lipases, and ammonia (B1221849) lyases are prime candidates for the future synthesis of enantiomerically pure this compound. Lipase-catalyzed resolutions, for example, have been successfully used to separate enantiomers of similar diamines like trans-cyclopentane-1,2-diamine. nih.gov This approach could be adapted to resolve a racemic mixture of this compound. Furthermore, the use of transaminases could enable the direct asymmetric synthesis of the diamine from a corresponding diketone, offering a more direct and atom-economical route. The development of such biocatalytic processes would be a significant step towards the sustainable production of this chiral building block.

Advanced Applications in Materials Science and Supramolecular Chemistry

The bifunctional nature and specific stereochemistry of this compound make it a promising candidate for the construction of novel materials and complex molecular architectures.

The two amine groups of this compound allow it to act as a monomer or a cross-linking agent in the synthesis of functional polymers such as polyamides and polyureas. The incorporation of this chiral diamine could impart specific properties to the resulting polymers, including thermal stability, altered mechanical properties, and chirality, which is desirable for applications in chiral separations. Moreover, its structure is well-suited for use as an organic linker in the synthesis of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The defined geometry and chirality of the diamine could be used to control the pore size and symmetry of these frameworks, leading to materials with potential applications in asymmetric catalysis, gas storage, and enantioselective separations. Enzymatic polymerization using lipases like Candida antarctica lipase (B570770) B (CAL-B) has been shown to be effective for creating polymers from diamide (B1670390) tetraol monomers and could be explored for the polymerization of this compound derivatives. rsc.org

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures from smaller molecular components. beilstein-journals.org Diamines are excellent building blocks for supramolecular assembly due to their ability to form hydrogen bonds and coordinate with metal ions. The structure of this compound suggests it could participate in the formation of various supramolecular structures. For example, it could form discrete molecular cages, helices, or extended networks through hydrogen bonding interactions with complementary molecules like dicarboxylic acids. nih.govresearchgate.net Additionally, its ability to chelate metal ions could be exploited in coordination-driven self-assembly to create metallo-supramolecular architectures with interesting photophysical or catalytic properties. The interplay between the flexible butyl chain and the rigid cyclohexyl group could lead to complex and potentially stimuli-responsive self-assembled systems, such as supramolecular gels. mdpi.comnih.gov

Table 2: Potential Supramolecular Architectures with this compound

Architecture Driving Force Potential Application
Hydrogen-Bonded Networks Hydrogen bonding with dicarboxylic acids Crystal engineering, host-guest chemistry
Metallo-macrocycles Coordination with metal ions (e.g., Pt, Pd) Catalysis, molecular sensing
Supramolecular Gels Self-assembly into fibrous networks Smart materials, drug delivery
Chiral Recognition Systems Enantioselective interactions Chiral separation, sensing of enantiomers

Integration into Advanced Catalytic Systems

Perhaps one of the most promising future research directions for this compound is its use as a chiral ligand in asymmetric catalysis. Chiral 1,2-diamines are considered "privileged ligands" because their metal complexes can catalyze a wide range of enantioselective transformations with high efficiency and selectivity. researchgate.netrsc.org

The this compound ligand, when coordinated to transition metals such as Ruthenium, Rhodium, or Palladium, could form catalysts for key organic reactions, including:

Asymmetric Hydrogenation: The reduction of prochiral ketones, imines, and olefins to valuable chiral alcohols, amines, and alkanes.

Asymmetric Transfer Hydrogenation: A versatile method for asymmetric reduction using readily available hydrogen donors.

Asymmetric C-C Bond Forming Reactions: Including Michael additions and aldol (B89426) reactions, which are fundamental for building molecular complexity. mdpi.com

The combination of the bulky cyclohexyl group and the stereocenters on the diamine backbone would create a well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity. Research in this area would involve the synthesis of various metal complexes of this compound and the evaluation of their catalytic performance in a broad array of asymmetric reactions. acs.org

Design of Multifunctional Catalysts Incorporating this compound

The design of multifunctional catalysts, which possess multiple catalytic sites capable of promoting different reaction steps, is a burgeoning field. For derivatives of the closely related trans-1,2-diaminocyclohexane, researchers have successfully incorporated hydrogen-bond donors, such as thiourea (B124793) or squaramide moieties, alongside the basic amino groups. This bifunctionality allows for the simultaneous activation of both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and stereoselectivity. Projecting this approach to this compound, one could envision catalysts where the diamine core provides the basic and stereochemical framework, while appended functional groups could introduce Lewis acidity, Brønsted acidity, or hydrogen-bonding capabilities.

Table 1: Potential Multifunctional Catalyst Designs Based on this compound

Catalyst TypeAppended Functional GroupPotential Application
Bifunctional Base/Hydrogen-Bond DonorThiourea, SquaramideAsymmetric Michael Additions, Aldol Reactions
Bifunctional Base/Lewis AcidMetal Complex (e.g., Ti, Cu)Asymmetric Cyanosilylation, Diels-Alder Reactions
Bifunctional Base/Brønsted AcidPhenolic or Carboxylic Acid MoietyCascade Reactions, Enantioselective Protonations

Flow Chemistry and Continuous Processing with Diamine Catalysts

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. The immobilization of chiral catalysts, such as those derived from diamines, onto solid supports is a critical step for their application in continuous flow reactors. This allows for easy separation of the catalyst from the product stream and enables catalyst recycling. Future research on this compound could focus on developing methods to anchor it or its derivatives to polymers or inorganic materials, thereby creating robust heterogeneous catalysts suitable for industrial-scale continuous manufacturing of chiral compounds.

Expanding the Scope of Mechanistic Biological Investigations

The structural motifs present in this compound, namely the chiral diamine and the cyclohexyl group, are found in numerous biologically active molecules. This suggests that the compound itself or its derivatives could exhibit interesting biological properties.

Exploration of New Biological Targets and Pathways

Derivatives of cyclohexane (B81311) and diamines have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. For instance, certain adamantyl-substituted cyclohexane diamine derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Similarly, some platinum complexes of chiral cyclohexanediamines are effective anticancer agents. A logical next step would be to synthesize a library of this compound derivatives and screen them against a panel of bacterial strains, cancer cell lines, and other biological targets to uncover potential therapeutic applications.

Advanced Imaging and Sensing Applications (Focus on mechanism)

The ability of diamines to coordinate with metal ions and other analytes can be harnessed for the development of chemical sensors and imaging agents. The mechanism of action often involves a change in the photophysical properties of a fluorophore attached to the diamine upon binding to the target. For example, a change in fluorescence intensity or a shift in emission wavelength can signal the presence of a specific ion or molecule. Future work could involve the synthesis of this compound conjugates with fluorescent reporters to create novel sensors for metal ions, pH, or biologically important small molecules. The stereochemistry of the diamine could play a crucial role in the selectivity and sensitivity of such sensors.

Computational Design and High-Throughput Screening of Diamine Libraries

Computational chemistry has become an indispensable tool in modern drug discovery and catalyst development, enabling the rapid screening of virtual compound libraries and the prediction of their properties.

In Silico Discovery of Novel this compound Derivatives

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to design and screen virtual libraries of this compound derivatives. By modeling the interactions of these virtual compounds with the active sites of enzymes or the coordination spheres of metal catalysts, researchers can prioritize the synthesis of the most promising candidates. This in silico approach can significantly accelerate the discovery of new catalysts and biologically active molecules by focusing experimental efforts on compounds with the highest probability of success. High-throughput screening of these focused libraries can then be used to experimentally validate the computational predictions and identify lead compounds for further development.

Chemoinformatics and Data-Driven Research on Diamine Chemistry

The fields of chemoinformatics and data-driven science are increasingly pivotal in advancing the understanding and application of chiral diamines, including n-Cyclohexylbutane-1,2-diamine. These computational approaches enable the systematic analysis, prediction, and optimization of the properties and catalytic activities of diamines, accelerating the discovery of novel and more efficient chemical entities.

A significant challenge in the data-driven discovery of chiral ligands and catalysts has been the scarcity of comprehensive and well-structured data. chiralen.comchemspider.comchemspider.com To address this, specialized databases have been developed. A notable example is the Chiral Ligand and Catalyst Database (CLC-DB), an open-source platform containing a large collection of chiral ligands and catalysts. chiralen.comchemspider.comchemspider.com Such databases are crucial resources, providing curated information that includes 2D and 3D chemical structures, ligand and catalyst categories, chiral types, and various chemical and physical properties. chiralen.com For a compound like n-Cyclohexylbutane-1,2-diamine, its inclusion in such a database would involve the documentation of key chemoinformatic descriptors.

Interactive Table: Illustrative Chemoinformatic Data for a Chiral Diamine

Property TypeDescriptorExample Value/Data
Identifier CAS Number125533-80-4
Structure SMILESC1CCC(CC1)NCCC(C)N
Molecular Molecular FormulaC10H22N2
Molecular Weight170.30 g/mol
Topological Polar Surface Area28.2 Ų
Rotatable Bond Count5
Predicted logP2.5
pKa (strongest basic)10.5
Chirality Chiral Center Count1

Data-driven workflows are transforming the traditional, often intuition-based, methods of catalyst discovery. These modern approaches utilize machine learning and statistical modeling to navigate the vast chemical space of potential ligands. By analyzing datasets of ligands and their performance in catalytic reactions, researchers can build predictive models. These models can identify promising new ligand structures from large virtual libraries, significantly reducing the need for extensive trial-and-error screening. For instance, a data-driven optimization of chiral ligands for a specific reaction might involve an initial experimental screening, followed by the use of machine learning to analyze the results and guide the selection of the next generation of ligands to be tested.

Quantum chemical calculations are another powerful tool in the chemoinformatic analysis of diamine ligands. These computational methods can be used to investigate reaction mechanisms and to understand the subtle interactions between a ligand, a metal catalyst, and the reactants at the molecular level. For example, computational studies on diamine ligands in copper-catalyzed reactions have provided valuable insights into the mechanistic details of these transformations. Such studies might analyze transition state energies and the electronic properties of the catalyst-ligand complex to explain or predict the outcomes of a reaction.

Quantitative Structure-Activity Relationship (QSAR) studies represent another key area of chemoinformatics that is highly relevant to chiral diamines. QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological or chemical activity. In the context of chiral diamines, QSAR can be used to model their performance as ligands in asymmetric catalysis. The development of novel chirality descriptors is an important aspect of this research, allowing for a more nuanced understanding of how the three-dimensional structure of a chiral ligand influences its activity.

The overarching goal of applying chemoinformatics and data-driven research to diamine chemistry is to accelerate the design and optimization of chiral ligands and catalysts for asymmetric synthesis. chemspider.com By leveraging large datasets and advanced computational techniques, researchers can more efficiently explore the chemical space, leading to the discovery of new catalysts with improved reactivity, selectivity, and sustainability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.